

# GSK1059615 poor bioavailability in vivo

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## Compound of Interest

Compound Name: **GSK1059615**

Cat. No.: **B1672348**

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## Technical Support Center: GSK1059615

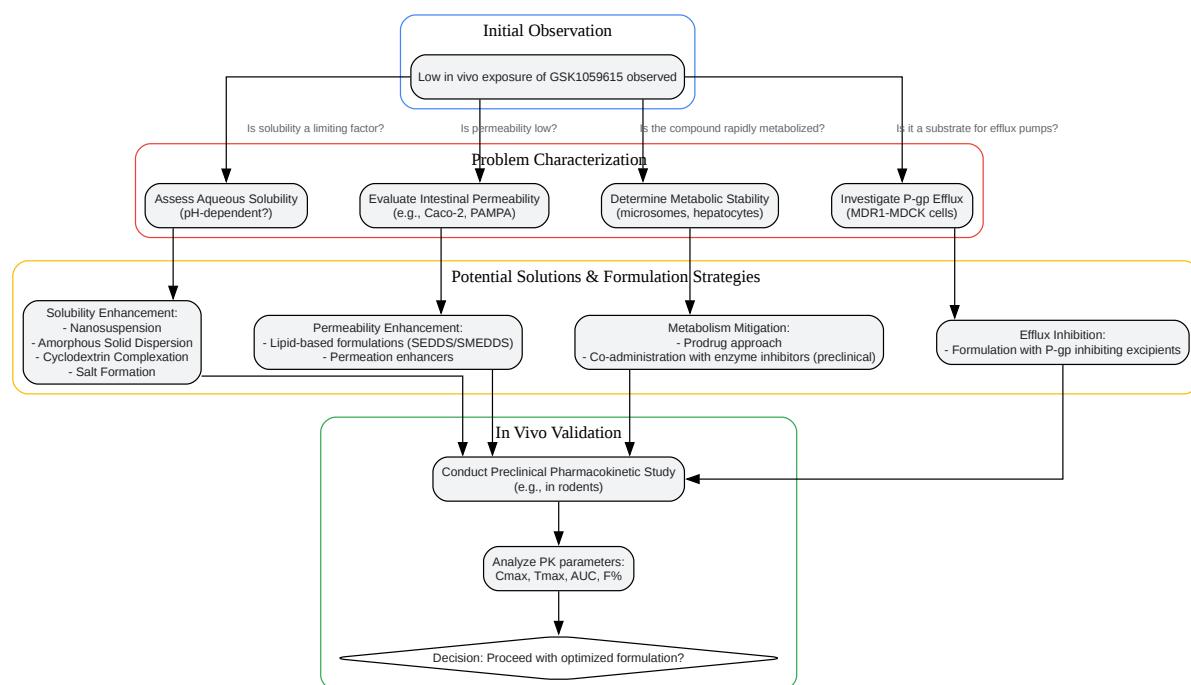
Topic: Addressing Poor In Vivo Bioavailability of **GSK1059615**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo bioavailability of **GSK1059615**, a potent dual inhibitor of PI3K and mTOR.

## Troubleshooting Guide

Low in vivo exposure is a significant challenge that can hinder the therapeutic evaluation of promising compounds like **GSK1059615**. The premature termination of the Phase I clinical trial (NCT00695448) for **GSK1059615** was attributed to a lack of sufficient exposure following both single and repeated oral dosing.<sup>[1]</sup> This guide provides a systematic approach to troubleshoot and address potential causes of poor oral bioavailability.

## Logical Workflow for Troubleshooting Poor Bioavailability

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Caption: A step-by-step workflow to diagnose and address the causes of low oral bioavailability for **GSK1059615**.

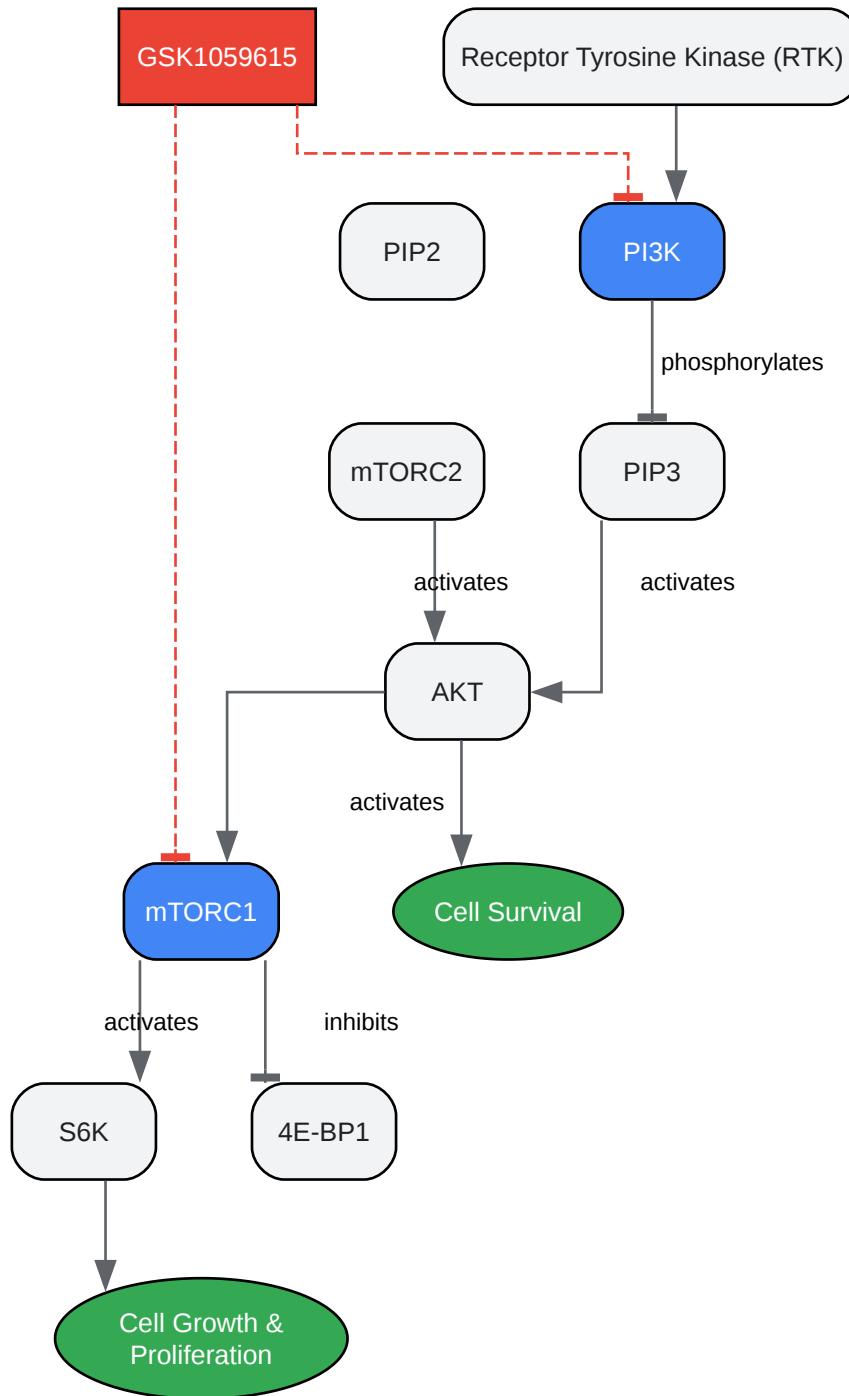
## Potential Issues and Investigative Strategies

Potential Issue	Investigative Strategy	Possible Solution(s)
Poor Aqueous Solubility	Perform solubility studies in buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. Assess intrinsic solubility.	- Formulation: Develop amorphous solid dispersions, nanosuspensions, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[2][3] - Chemical Modification: Investigate salt formation if ionizable groups are present. [3]
Low Intestinal Permeability	Conduct in vitro permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA).	- Formulation: Utilize lipid-based formulations to enhance absorption via lymphatic pathways.[2] - Chemical Modification: Design prodrugs with improved lipophilicity.
High First-Pass Metabolism	Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from relevant species (e.g., human, rat). Identify major metabolites.	- Chemical Modification: Create prodrugs that mask metabolically liable sites.[3] - Formulation: Explore formulations that promote lymphatic uptake, thereby bypassing the liver.[2]
P-glycoprotein (P-gp) Efflux	Use in vitro models with cells overexpressing P-gp (e.g., MDR1-MDCK) to determine the efflux ratio.	- Formulation: Incorporate excipients known to inhibit P-gp (e.g., certain surfactants and polymers).[2]

## Signaling Pathway

**GSK1059615** is a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a common feature in

many cancers.



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